molecular formula C28H34ClN7O8 B1195282 Chloroquine diorotate CAS No. 16301-30-7

Chloroquine diorotate

Katalognummer: B1195282
CAS-Nummer: 16301-30-7
Molekulargewicht: 632.1 g/mol
InChI-Schlüssel: IUEFAROUKVNKKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloroquine diorotate is a chemical compound with the molecular formula C28H34ClN7O8 . It is a derivative of chloroquine, a well-known antimalarial drug.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of chloroquine diorotate involves the reaction of chloroquine with diorotic acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels . The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to maintain consistency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Chloroquine diorotate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted this compound compounds .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Chloroquine diorotate has shown promise in treating viral infections, particularly:

  • COVID-19 : Studies have demonstrated its efficacy in reducing viral loads and improving patient outcomes when combined with other treatments .
  • Influenza and Ebola Viruses : Research indicates antiviral effects against these pathogens as well .

Anticancer Potential

The compound is being explored for its ability to enhance the sensitivity of tumor cells to traditional chemotherapy agents. It may also induce apoptosis in cancer cells through autophagy modulation .

Autoimmune Diseases

This compound is being investigated for its effects on autoimmune conditions such as:

  • Rheumatoid Arthritis : It acts as a disease-modifying antirheumatic drug, helping to manage symptoms and progression .
  • Systemic Lupus Erythematosus : Its immunomodulatory effects are beneficial in managing this condition .

Cardiac Damage from Chronic Use

A notable case involved a 58-year-old woman with rheumatoid arthritis who experienced irreversible cardiac damage after long-term chloroquine use. This case highlights the need for careful monitoring of patients on chloroquine derivatives .

COVID-19 Treatment Outcomes

In a study involving 120 COVID-19 patients treated with chloroquine phosphate, significant reductions in viral loads were observed, supporting its potential role in managing severe respiratory infections .

Comparative Data Table

Application AreaSpecific Use CasesEvidence Source
AntiviralCOVID-19, Influenza, Ebola ,
AnticancerEnhancing chemotherapy efficacy ,
Autoimmune DiseasesRheumatoid Arthritis, Systemic Lupus ,
Cardiac MonitoringChronic use case study

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and structurally characterizing chloroquine diorotate complexes?

  • Methodological Answer : Synthesis typically involves coordinating chloroquine with diorotate anions under controlled pH and temperature. Structural characterization employs X-ray crystallography to resolve coordination geometry (e.g., octahedral distortion in zinc complexes) and hydrogen-bonding networks . Spectroscopic techniques (e.g., IR, UV-Vis) validate ligand binding, while thermal analysis (TG/DTG/DTA) maps decomposition pathways . For purity assessment, HPLC-UV is standard, with mobile phases optimized for chloroquine’s hydrophobicity .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 220–340 nm) is widely used, employing C18 columns and buffered mobile phases (e.g., phosphate buffer:acetonitrile, 70:30 v/v). Sample preparation involves protein precipitation or liquid-liquid extraction to isolate chloroquine from plasma . Method validation should follow ICH guidelines for linearity, LOD/LOQ, and recovery rates.

Q. What are the foundational pharmacological mechanisms of this compound?

  • Methodological Answer : this compound’s primary mechanism involves lysosomotropic activity, raising lysosomal pH and disrupting autophagic pathways. In malaria, it inhibits hemozoin formation, though resistance arises via Plasmodium falciparum chloroquine resistance transporter (PfCRT) mutations . Neuromuscular blockade studies suggest interference with acetylcholine receptor function, requiring ex vivo electrophysiological assays (e.g., rat diaphragm preparations) .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s therapeutic efficacy across studies (e.g., COVID-19 vs. Parkinson’s)?

  • Methodological Answer : Contradictions arise from differences in model systems (e.g., in vitro vs. in vivo), dosing regimens, and endpoint selection. To resolve these:

  • Conduct dose-response studies across cell lines and animal models, ensuring physiological relevance (e.g., human lung organoids for COVID-19) .
  • Apply meta-analytic frameworks to harmonize data from heterogeneous trials, adjusting for confounders like comorbidities .
  • Use PICOT criteria to standardize research questions: Population (e.g., Parkinson’s patients), Intervention (dose range), Comparison (placebo/active control), Outcome (motor function), Time (longitudinal tracking) .

Q. What experimental designs elucidate chloroquine resistance evolution in pathogens?

  • Methodological Answer : Genomic sequencing of resistant strains (e.g., P. falciparum) identifies selection signatures (e.g., PfCRT haplotypes). Population genetics tools, like haplotype-based scans and Tajima’s D tests, detect selective sweeps . In vitro evolutionary experiments under sublethal chloroquine pressure can map mutation trajectories, paired with fitness cost assays .

Q. How to optimize preclinical studies for this compound’s repurposing potential?

  • Methodological Answer :

  • Target Validation : Use CRISPR-Cas9 screens to identify chloroquine-sensitive genetic vulnerabilities.
  • PK/PD Modeling : Integrate physiologically based pharmacokinetic (PBPK) models to predict tissue distribution and dose adjustments across species .
  • Safety Profiling : Leverage FAERS and WHO pharmacovigilance databases to preempt cardiotoxicity risks (e.g., QT prolongation) .

Q. What strategies ensure reproducibility in this compound synthesis?

  • Methodological Answer : Document reaction conditions rigorously (e.g., stoichiometry, solvent purity, crystallization gradients). Use orthogonal characterization (XRD, NMR, elemental analysis) to confirm batch consistency . Share protocols via platforms like Zenodo to enable independent replication .

Q. How to evaluate this compound’s safety in heterogeneous patient populations?

  • Methodological Answer : Stratify clinical trial cohorts by comorbidities (e.g., diabetes, cardiomyopathy) and genotype (e.g., CYP2D6 metabolizer status). Use adaptive trial designs with Bayesian statistical models to dynamically adjust dosing based on interim safety data .

Q. What computational tools predict this compound’s molecular interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding to targets like ACE2 or viral proteases. MD simulations (e.g., GROMACS) assess stability of chloroquine-diorotate complexes in lipid bilayers. QSAR models prioritize derivatives with improved solubility and reduced cytotoxicity .

Q. How to design systematic reviews for conflicting evidence on this compound?

  • Methodological Answer : Follow PRISMA guidelines with explicit inclusion/exclusion criteria. Use ROBINS-I for risk of bias assessment. Cross-validate data via independent extraction and third-party registries (e.g., ClinicalTrials.gov ). Contact study authors for unreported datasets to resolve discrepancies .

Eigenschaften

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3.2C5H4N2O4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*8-3-1-2(4(9)10)6-5(11)7-3/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFAROUKVNKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34ClN7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936779
Record name 2,6-Dihydroxypyrimidine-4-carboxylic acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16301-30-7
Record name Chloroquine diorotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016301307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxypyrimidine-4-carboxylic acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid, compound with N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROQUINE DIOROTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RO28BA0DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 151461291
CID 151461291
Chloroquine diorotate
CID 151461291
CID 151461291
Chloroquine diorotate
CID 151461291
Chloroquine diorotate
CID 151461291
CID 151461291
Chloroquine diorotate
CID 151461291
CID 151461291
Chloroquine diorotate
CID 151461291
CID 151461291
Chloroquine diorotate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.